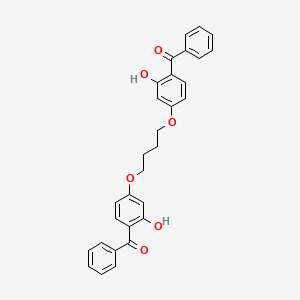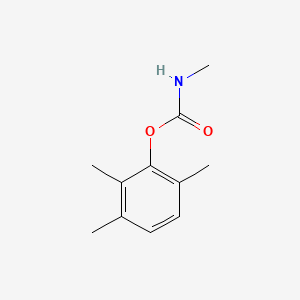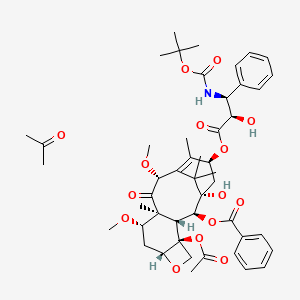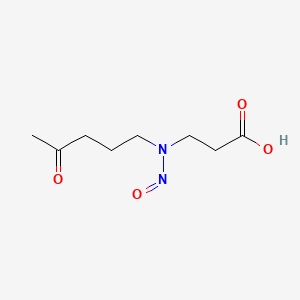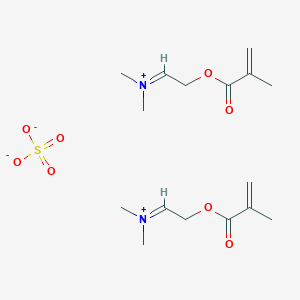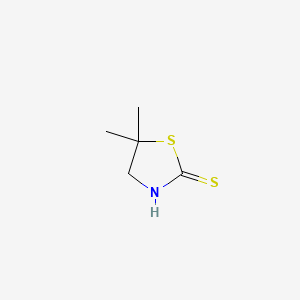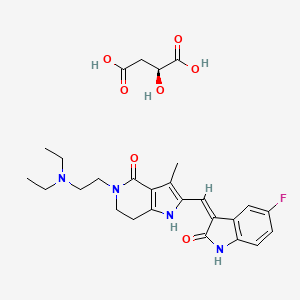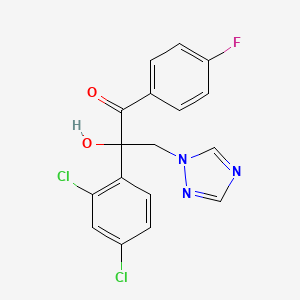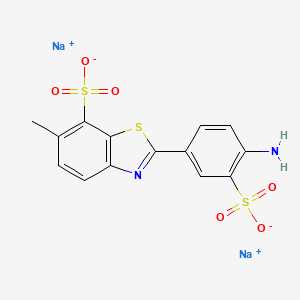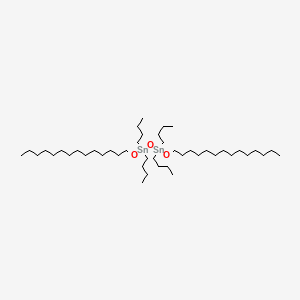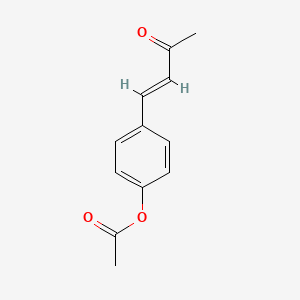![molecular formula C18H22 B12681749 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene is an organic compound characterized by its unique structure, where four prop-1-enyl groups are attached to a benzene ring at the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with a suitable alkene under conditions that promote the formation of the prop-1-enyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the bromomethyl groups are replaced by prop-1-enyl groups in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and pressures, as well as the use of specialized catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-1-enyl groups can be reduced to form saturated propyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of this compound-1,2,4,5-tetracarboxylic acid.
Reduction: Formation of 1,2,4,5-tetrakis(propyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene has several scientific research applications:
Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in the formation of catalytic complexes for various organic transformations.
Electronics: Investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene in various applications involves its ability to participate in π-π interactions and form stable complexes with metals. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various organic transformations. In materials science, its conjugated structure allows for the formation of stable, porous frameworks that can adsorb gases or other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: A precursor in the synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another compound with a similar benzene core but different functional groups.
1,3,5-Tris(bromomethyl)benzene: A related compound with three bromomethyl groups instead of four.
Uniqueness
This compound is unique due to its specific arrangement of prop-1-enyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in the formation of conjugated systems and frameworks, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H22 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C18H22/c1-5-9-15-13-17(11-7-3)18(12-8-4)14-16(15)10-6-2/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
InChI Key |
CTBMFGOSTWFQNC-HFBXSBKTSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1/C=C/C)/C=C/C)/C=C/C |
Canonical SMILES |
CC=CC1=CC(=C(C=C1C=CC)C=CC)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


